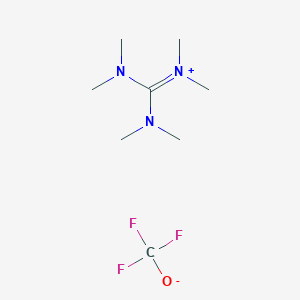

Hexamethylguanidinium trifluoromethanolate, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexamethylguanidinium trifluoromethanolate is an organic salt that utilizes the hexamethylguanidinium cation . It is a key component in the synthesis and characterization of new solid-state electrolytes, which are crucial for the development of safer and more reliable electrochemical energy storage technologies .

Synthesis Analysis

The synthesis of Hexamethylguanidinium trifluoromethanolate involves the use of the hexamethylguanidinium cation with different anions . The process includes an in-depth characterization of a range of new Organic Ionic Plastic Crystals (OIPCs) utilizing the hexamethylguanidinium cation .Molecular Structure Analysis

The molecular structure of Hexamethylguanidinium trifluoromethanolate is complex and involves the hexamethylguanidinium cation . The cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .Chemical Reactions Analysis

The chemical reactions involving Hexamethylguanidinium trifluoromethanolate are primarily related to its role in the synthesis of new solid-state electrolytes . The reactions involve the hexamethylguanidinium cation with different anions .Physical And Chemical Properties Analysis

The physical and chemical properties of Hexamethylguanidinium trifluoromethanolate have been investigated in depth . These investigations have included the thermal, structural, transport properties, and free volume in the different salts .Wissenschaftliche Forschungsanwendungen

Hexamethylguanidinium trifluoromethanolate, 97% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of peptides, proteins, and other organic compounds, and it is also used in the production of pharmaceuticals, cosmetics, and other consumer products. In addition, Hexamethylguanidinium trifluoromethanolate, 97% is used in the study of biochemical and physiological processes, such as enzyme kinetics and drug metabolism.

Wirkmechanismus

Target of Action

The compound is part of a class of materials known as Organic Ionic Plastic Crystals (OIPCs), which are being investigated for their potential use in electrochemical energy storage technologies .

Mode of Action

It is known that the hexamethylguanidinium cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .

Biochemical Pathways

The compound’s influence on the thermal, structural, and transport properties of oipcs has been investigated .

Result of Action

It is known that the compound can support high ionic conductivity, with good electrochemical and thermal stability .

Action Environment

The action of Hexamethylguanidinium trifluoromethanolate can be influenced by environmental factors. For instance, the choice of OIPC-forming ions can influence the compound’s thermal, structural, and transport properties .

Vorteile Und Einschränkungen Für Laborexperimente

Hexamethylguanidinium trifluoromethanolate, 97% has a number of advantages when used in laboratory experiments. It is highly stable and has low toxicity, making it safe to use in a variety of experiments. Additionally, it is water-soluble, making it easy to use in aqueous solutions. The main limitation of Hexamethylguanidinium trifluoromethanolate, 97% is that it is highly reactive, and thus, it must be handled with care and stored properly in order to prevent unwanted reactions.

Zukünftige Richtungen

There are a number of potential future directions for the use of Hexamethylguanidinium trifluoromethanolate, 97% in scientific research. One potential direction is the use of Hexamethylguanidinium trifluoromethanolate, 97% in the synthesis of new pharmaceuticals and other consumer products. Additionally, Hexamethylguanidinium trifluoromethanolate, 97% could be used in the study of enzyme kinetics and drug metabolism, as well as in the study of metabolic pathways and cellular processes. Finally, Hexamethylguanidinium trifluoromethanolate, 97% could be used in the development of new diagnostic tools and treatments for various diseases.

Synthesemethoden

Hexamethylguanidinium trifluoromethanolate, 97% is synthesized through a two-step process that involves the reaction of hexamethylguanidinium chloride with trifluoromethanol in an aqueous solution. First, the hexamethylguanidinium chloride is dissolved in water, and then trifluoromethanol is added to the solution. The reaction of the two compounds produces Hexamethylguanidinium trifluoromethanolate, 97%, which is then isolated and purified.

Safety and Hazards

Eigenschaften

IUPAC Name |

bis(dimethylamino)methylidene-dimethylazanium;trifluoromethanolate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N3.CF3O/c1-8(2)7(9(3)4)10(5)6;2-1(3,4)5/h1-6H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQLKLKXTZDZJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)N(C)C.C([O-])(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)